N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that features a thiophene ring, a thiadiazole ring, and a carboxamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the thiophen-2-ylmethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with thionyl chloride can yield the desired thiadiazole ring . The subsequent reaction with thiophen-2-ylmethylamine under controlled conditions can produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and phase-transfer agents can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid share structural similarities.
Thiadiazole derivatives: Compounds like 1,2,3-thiadiazole-4-carboxamide and 1,2,3-thiadiazole-5-carboxamide.
Uniqueness
N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the combination of the thiophene and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7N3OS2 |
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Molecular Weight |
225.3 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C8H7N3OS2/c12-8(7-5-14-11-10-7)9-4-6-2-1-3-13-6/h1-3,5H,4H2,(H,9,12) |
InChI Key |
QOFUYDLQPICRNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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